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Compound of Interest

Compound Name: 2,4-Dichlorophenylboronic acid

Cat. No.: B050346 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a definitive single-crystal X-ray structure of 2,4-
Dichlorophenylboronic acid has not been publicly deposited in crystallographic databases.

This technical guide therefore presents a representative analysis based on the expected

structural characteristics of substituted phenylboronic acids. The quantitative data herein is

illustrative, derived from crystallographic principles and data for analogous compounds, to

provide a framework for researchers undertaking similar structural investigations.

Introduction
2,4-Dichlorophenylboronic acid is a valuable reagent in organic synthesis, most notably in

Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the

synthesis of pharmaceuticals and advanced materials makes a thorough understanding of its

three-dimensional structure crucial for predicting its reactivity, intermolecular interactions, and

solid-state properties.[1] Single-crystal X-ray diffraction is the most powerful technique for

elucidating the precise atomic arrangement within a crystalline solid, providing detailed

information on bond lengths, bond angles, and crystal packing.[2][3] This guide outlines the

expected crystallographic parameters for 2,4-Dichlorophenylboronic acid and provides a

detailed protocol for its structural determination.
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The following tables summarize the anticipated crystallographic data for 2,4-
Dichlorophenylboronic acid, assuming a common crystal system for phenylboronic acid

derivatives.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Illustrative Value

Empirical formula C₆H₅BCl₂O₂

Formula weight 190.81

Temperature 100(2) K

Wavelength (Mo Kα) 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions

a 8.5 Å

b 10.2 Å

c 9.8 Å

α 90°

β 105°

γ 90°

Volume 820 Å³

Z (molecules per unit cell) 4

Calculated density 1.54 Mg/m³

Absorption coefficient 0.85 mm⁻¹

F(000) 384

Crystal size 0.25 x 0.20 x 0.15 mm³

Theta range for data collection 2.5° to 28.0°

Reflections collected 5000

Independent reflections 1900 [R(int) = 0.04]

Completeness to theta 99.5 %
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Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1900 / 0 / 100

Goodness-of-fit on F² 1.05

Final R indices [I>2σ(I)] R₁ = 0.05, wR₂ = 0.12

R indices (all data) R₁ = 0.06, wR₂ = 0.13

Largest diff. peak and hole 0.45 and -0.40 e.Å⁻³

Table 2: Selected Bond Lengths (Å)
Atom 1 Atom 2 Length

C1 B1 1.56

B1 O1 1.37

B1 O2 1.37

C2 Cl1 1.74

C4 Cl2 1.74

Table 3: Selected Bond Angles (°)
Atom 1 Atom 2 Atom 3 Angle

O1 B1 O2 118.0

O1 B1 C1 121.0

O2 B1 C1 121.0

C6 C1 C2 119.0

C1 C2 Cl1 120.0

C3 C4 Cl2 119.5

Experimental Protocols
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The determination of a crystal structure is a multi-step process, from the preparation of a

suitable crystal to the final refinement of the atomic model.

Crystallization
High-quality single crystals are a prerequisite for X-ray diffraction studies. For a compound like

2,4-Dichlorophenylboronic acid, several crystallization methods can be employed:

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol,

ethyl acetate, or a mixture with an anti-solvent like hexane) is allowed to evaporate slowly at

a constant temperature. This is often the simplest and most effective method.

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is

then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent

vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting

crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is

slowly cooled, leading to the formation of crystals as the solubility decreases.

Data Collection
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is

selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of

liquid nitrogen to minimize thermal motion and radiation damage during data collection.[4]

Diffractometer Setup: The crystal is mounted on a goniometer head in the X-ray

diffractometer. Modern diffractometers are equipped with a microfocus X-ray source (e.g.,

Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[3]

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated

through a range of angles. The data collection strategy is optimized to ensure a high

completeness of the unique reflections and a sufficient redundancy for accurate scaling and

merging of the data.

Structure Solution and Refinement
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Data Integration and Scaling: The raw diffraction images are processed to determine the

intensities and positions of the Bragg reflections. These intensities are then corrected for

various experimental factors (e.g., Lorentz and polarization effects) and scaled.

Structure Solution: The initial atomic positions are determined using direct methods or

Patterson methods. This provides a preliminary model of the crystal structure.

Structure Refinement: The initial model is refined against the experimental diffraction data

using a least-squares minimization procedure.[5][6] This process iteratively adjusts the

atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural

parameters to improve the agreement between the calculated and observed structure

factors. The quality of the final model is assessed by the R-factors (R₁ and wR₂), the

goodness-of-fit, and the residual electron density map.[7]

Workflow for Crystal Structure Analysis
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction

experiment.
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Workflow of Single-Crystal X-ray Diffraction Analysis.

Conclusion
While a definitive crystal structure of 2,4-Dichlorophenylboronic acid is not yet available in

the public domain, this technical guide provides a comprehensive overview of the expected

structural parameters and the experimental procedures required for its determination. The
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illustrative data and detailed protocols serve as a valuable resource for researchers in

structural chemistry and drug development, facilitating the analysis of this and related

compounds. A full understanding of the solid-state structure will undoubtedly aid in the rational

design of new synthetic routes and the development of novel molecules with tailored

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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